molecular formula C9H8N2O2 B1309554 1-甲基-1H-苯并咪唑-5-羧酸 CAS No. 53484-17-6

1-甲基-1H-苯并咪唑-5-羧酸

货号 B1309554
CAS 编号: 53484-17-6
分子量: 176.17 g/mol
InChI 键: KAJLCBKTWRUQOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. The benzimidazole nucleus is a common motif in a variety of therapeutic agents, particularly due to its resemblance to the nucleotides of DNA, allowing it to interact with biopolymers. The specific methyl and carboxylic acid substitutions on the benzimidazole ring can confer unique properties and potential for various biological activities .

Synthesis Analysis

The synthesis of 1-Methyl-1H-benzimidazole-5-carboxylic acid derivatives involves several steps, including the formation of the benzimidazole core and subsequent functionalization. One approach to synthesizing benzimidazole derivatives is the reaction of o-phenylenediamine derivatives with urea, followed by modifications such as N-methylation and substitution at the second position of the benzimidazole ring . Another method involves the direct condensation/cyclization of carboxylic acids with diamines, as seen in the synthesis of benzimidazole carboxamide derivatives . Additionally, the Weidenhagen reaction followed by formylation or acylation has been used to synthesize 1-methyl-2-substituted benzimidazoles . These methods highlight the versatility in synthesizing benzimidazole derivatives with various substituents to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques such as FTIR, (1)H NMR, 13C-NMR, and mass spectroscopy. These techniques confirm the presence of the benzimidazole core and the specific substituents attached to it. For instance, the structure of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives was determined using these methods, confirming the successful synthesis of the target compounds . Similarly, the structure elucidation of methyl 1H-benzimidazole-5-carboxylate derivatives with 4-methylpiperidinyl groups was achieved using NMR and LC-MS techniques .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including formylation, acylation, and nucleophilic substitution, to introduce different functional groups. For example, the formylation of 1H-benzimidazoles with hexamethylenetetramine in polyphosphoric acid leads to the introduction of aldehyde groups . Acylation with carboxylic acids in polyphosphoric acid is another reaction that benzimidazole derivatives can undergo . These reactions are crucial for the modification of the benzimidazole core to obtain compounds with desired properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzimidazole ring. These properties are essential for determining the compound's suitability for pharmaceutical applications. The introduction of different substituents can enhance the compound's antibacterial activity, as seen in the synthesis of derivatives with 4-methylpiperidinyl groups . The solubility and stability of these compounds can be tailored through careful selection of substituents, which is critical for their biological evaluation and potential therapeutic use.

科学研究应用

抗肿瘤和抗丝虫药物

1-甲基-1H-苯并咪唑-5-羧酸衍生物显示出作为抗肿瘤和抗丝虫药物的潜力。烷基5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及相关衍生物在L1210细胞中显示出显著的生长抑制作用,表明它们在有丝分裂纺锤体中毒中的作用。这些化合物还具有显著的体内抗丝虫活性,对各种成虫蠕虫具有显著作用,使其在治疗某些寄生虫感染方面具有前景(Ram et al., 1992)

抗白血病药物

1-甲基-1H-苯并咪唑-5-羧酸的新颖衍生物已被合成并评估为潜在的抗白血病化疗药物。这些化合物,特别是甲基1-(4-甲氧基苯乙基)-2-(4-氟-3-硝基苯基)-1H-苯并咪唑-5-羧酸甲酯,在白血病细胞中诱导了显著的细胞死亡,并表现出S/G2细胞周期阻滞等特性,这在与白血病作斗争中至关重要(Gowda et al., 2009)

醛和酮的合成

1-甲基-1H-苯并咪唑-5-羧酸用于合成各种醛和酮。这个过程涉及到酰基化和酰化等反应,对于产生具有潜在应用价值的1H-苯并咪唑在不同化学领域中的应用至关重要(El’chaninov等,2015)

血管紧张素II受体拮抗剂

包括从1-甲基-1H-苯并咪唑-5-羧酸衍生的取代苯并咪唑已被合成并发现有效作为血管紧张素II受体拮抗剂。这种应用对于开发治疗高血压等疾病的治疗方法具有重要意义(Kubo et al., 1993)

荧光和结构表征

1-甲基-1H-苯并咪唑-5-羧酸及其衍生物已被用于创建具有显著荧光性能的金属-有机框架。这些框架在固态中显示出蓝色发射,它们的发光性能与它们的结构配置密切相关(Yao et al., 2008)

安全和危害

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

未来方向

Benzimidazole derivatives, including 1-Methyl-1H-benzimidazole-5-carboxylic acid, continue to be of interest in various fields due to their diverse pharmacological activities . Future research may focus on further exploring these activities and developing new therapeutic applications.

属性

IUPAC Name

1-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJLCBKTWRUQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406742
Record name 1-Methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53484-17-6
Record name 1-Methyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-amino-4-(methylamino)benzoic acid (9 g, 1.0 eq) in 50 mL water, was added 50 mL formic acid and heated at 85° C. overnight. The mixture was cooled, concentrated in vacuo, and dissolved in water. Then 2N HCl was added to adjust pH to 1-3. The suspension was filtered and washed with water to give the product (9.7 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 9.48 (s, 1H), 8.37 (s, 1H), 8.12 (d, J=8.8 Hz, 1H), 8.00 (d, J=8.8 Hz, 1H), 4.06 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

25.0 g of 4-methylamino-3-nitrobenzoic acid, dissolved in 200 ml DMF, are hydrogenated for 5 hours at a hydrogen pressure of 30 psi with the addition of 2.5 g of palladium on activated charcoal (10%). The catalyst is suction filtered and the solvent is distilled off. The residue is stirred with diethyl ether, suction filtered and dried. The crude product thus obtained (19.7 g) is refluxed for 2 hours in 250 ml formic acid. After the solvent has been distilled off the residue is stirred with diethyl ether, suction filtered and dried.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate (800 mg, 3.92 mmol) prepared in the Step 1-1-4 was suspended in 2-propanol (10 ml), and a 1 mol/L sodium hydroxide aqueous solution (10 ml) was added thereto. The mixture was heated under reflux for one hour. After being allowed to cool, the mixture was neutralized with 1 mol/L hydrochloric acid. The resulting mixture was then acidified with citric acid, separated by filtration, and washed with a small quantity of water. Then, the resulting product was subjected to through circulation drying overnight to give the title compound (595 mg, 86%) as a gray powder.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
1-Methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-benzimidazole-5-carboxylic acid

Q & A

Q1: What are the major degradation products of dabigatran etexilate mesylate under hydrolytic conditions, and how were they characterized?

A1: Hydrolysis of dabigatran etexilate mesylate under acidic and basic conditions yielded three major degradation products (DPs) []. These were isolated using mass-based preparative HPLC and SFC.

  • DP-1: (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid. This DP was previously known but not fully characterized. []
  • DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] This DP and DP-3 are reported for the first time in this study.
  • DP-3: (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] Notably, DP-3 was found under both acidic and basic hydrolysis conditions.

Q2: What is a novel synthetic route for preparing a key intermediate of dabigatran etexilate, and what are its advantages?

A2: A new method utilizes 3-amido-4-methylamino benzoic acid as a starting material to produce N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a key intermediate in dabigatran etexilate synthesis []. This process involves three main steps:

  1. Cyclization of 3-amido-4-methylamino benzoic acid with chloroacetyl chloride to obtain 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. []
  2. Conversion of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid to 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride using oxalyl chloride. []
  3. Condensation of 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride with 3-(pyridine-2-group) ethyl aminomalonate to yield the target intermediate. []

Q3: What is the significance of understanding the degradation pathways and developing efficient synthetic routes for pharmaceuticals like dabigatran etexilate?

A3: Knowledge of degradation pathways is crucial for:

  • Drug stability: Understanding how a drug degrades helps determine its shelf-life and optimal storage conditions. []
  • Safety and efficacy: Degradation products can potentially be toxic or less effective than the parent drug. [] Characterizing them ensures patient safety and consistent drug performance.
  • Manufacturing and quality control: Identifying degradation products facilitates the development of robust analytical methods to monitor drug quality during production and storage. []
  • Cost-effectiveness: Using readily available starting materials and streamlining reaction steps can significantly reduce production costs. []
  • Scalability: Efficient synthetic routes are essential for scaling up production to meet market demand. []
  • Environmental sustainability: Optimized synthetic processes minimize waste generation and reduce the environmental impact of pharmaceutical manufacturing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。